1-(3-Methyl-1,2-oxazol-5-yl)cyclohexan-1-amine
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Overview
Description
1-(3-Methyl-1,2-oxazol-5-yl)cyclohexan-1-amine is a chemical compound that features a cyclohexane ring substituted with an amine group and a 3-methyl-1,2-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2-oxazol-5-yl)cyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, which is then subjected to Beckmann rearrangement to yield the desired amine. The oxazole ring can be introduced through a cyclization reaction involving appropriate starting materials such as 3-methyl-2-nitropropene and an aldehyde .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-1,2-oxazol-5-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The oxazole ring can be reduced under specific conditions to yield saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives or oxides.
Reduction: Formation of saturated oxazole derivatives.
Substitution: Formation of N-substituted amines or amides.
Scientific Research Applications
1-(3-Methyl-1,2-oxazol-5-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,2-oxazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
- 3-(Cyclopropylmethylamino)-3-oxetanyl-1,2-oxazol-5-ylmethanol
Uniqueness: 1-(3-Methyl-1,2-oxazol-5-yl)cyclohexan-1-amine is unique due to its combination of a cyclohexane ring with an oxazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(3-methyl-1,2-oxazol-5-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H16N2O/c1-8-7-9(13-12-8)10(11)5-3-2-4-6-10/h7H,2-6,11H2,1H3 |
InChI Key |
DSIIIRAJJNVRGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2(CCCCC2)N |
Origin of Product |
United States |
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